5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole
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Overview
Description
5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole typically involves the bromination and chlorination of 6-methyl-1H-benzo[d]imidazole. One common method includes the reaction of 6-methyl-1H-benzo[d]imidazole with bromine and chlorine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-quality compounds. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
- 2-Bromo-1H-benzimidazole
- 5-Bromo-2-methyl-1H-benzimidazole
- 2-Chloro-1H-benzimidazole
Comparison: 5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H6BrClN2 |
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Molecular Weight |
245.50 g/mol |
IUPAC Name |
5-bromo-2-chloro-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C8H6BrClN2/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H,11,12) |
InChI Key |
HMMXONZPJZCBEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N=C(N2)Cl |
Origin of Product |
United States |
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